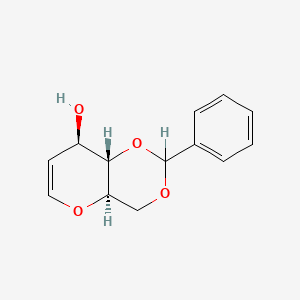

4,6-O-Benzylidene-D-glucal

説明

Role of Benzylidene Protection in Carbohydrate Synthesis

The synthesis of complex carbohydrates often requires a strategic approach to protect and deprotect multiple hydroxyl groups with similar reactivity. wiley-vch.de Protecting groups are temporary modifications that mask a functional group to prevent it from reacting while chemical transformations are carried out elsewhere in the molecule. numberanalytics.comnumberanalytics.com The benzylidene acetal (B89532) is a widely used protecting group in carbohydrate chemistry, typically for the simultaneous protection of 1,2- or 1,3-diols. numberanalytics.comacs.org

The formation of a 4,6-O-benzylidene acetal on a pyranoside ring is a common strategy that serves several crucial purposes. acs.org Firstly, it protects the primary hydroxyl group at C6 and the secondary hydroxyl group at C4, allowing for selective reactions at the remaining hydroxyl groups (C2 and C3). numberanalytics.com Secondly, the formation of the rigid 1,3-dioxane (B1201747) ring system locks the pyranose ring in a more defined conformation. This conformational rigidity can significantly influence the stereochemical outcome of subsequent reactions, such as glycosylations, providing a powerful tool for stereocontrol. nih.gov The benzylidene acetal group is stable under neutral and basic conditions but can be readily cleaved under acidic conditions or through reductive ring opening, which adds to its synthetic utility. numberanalytics.comacs.org

Rationale for Dedicated Research on 4,6-O-Benzylidene-D-glucal's Reactivity and Utility

The convergence of glucal chemistry and benzylidene protection in the single molecule of this compound creates a uniquely powerful synthetic intermediate. This compound combines the reactive potential of the glucal double bond with the strategic advantages conferred by the 4,6-O-benzylidene acetal. The benzylidene group protects the C4 and C6 hydroxyls and imposes conformational constraints, while the C1-C2 double bond remains available for a wide range of transformations.

Dedicated research into this compound is driven by its proven utility as a precursor for a variety of valuable carbohydrate derivatives. For instance, its reaction with various alcohols and thiols can lead to the formation of pseudoglycals. researchgate.net Furthermore, it serves as a key starting material for the synthesis of 2-deoxy-2-substituted sugars through reactions that functionalize the double bond. researchgate.net The compound can be synthesized through several methods, including the direct reaction of D-glucal with benzaldehyde (B42025) or via a multi-step sequence from more readily available starting materials like α-methyl glucopyranoside. researchgate.netcdnsciencepub.comresearchgate.net The exploration of its reactions, such as epimerization or its use in Mitsunobu reactions, continually expands its synthetic applications. researchgate.net The study of its derivatives, such as those incorporating triazole groups, has also led to the development of new biomaterials like hydrogelators. nih.gov The strategic importance of this compound, therefore, lies in its capacity to serve as a versatile and stereocontrollable platform for the construction of complex and biologically relevant carbohydrate-based molecules.

Interactive Data Tables

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₄O₄ |

| Molecular Weight | 234.25 g/mol |

| CAS Number | 63598-36-7 |

Selected Synthesis Methods for this compound

| Starting Material | Key Reagents | Reported Yield | Reference |

| D-Glucal | Benzaldehyde, Anhydrous Zinc Chloride | 30% | d-nb.info |

| α-Methyl Glucopyranoside | Triflic anhydride (B1165640), Tetra-n-butylammonium iodide, Zinc dust, H₂PtCl₆ | Moderate to Good | researchgate.net |

| Phenyl 1-seleno-α-D-mannopyranoside | - | 59% (overall) | researchgate.net |

| 1,5-Anhydro-D-hex-1-en-3-ulose | Benzaldehyde, Sodium Borohydride (B1222165) | High | researchgate.net |

Structure

2D Structure

3D Structure

特性

CAS番号 |

63598-36-7 |

|---|---|

分子式 |

C13H14O4 |

分子量 |

234.25 g/mol |

IUPAC名 |

(2R,4aR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol |

InChI |

InChI=1S/C13H14O4/c14-10-6-7-15-11-8-16-13(17-12(10)11)9-4-2-1-3-5-9/h1-7,10-14H,8H2/t10-,11-,12+,13-/m1/s1 |

InChIキー |

XMDUTBYCCVWPLD-FVCCEPFGSA-N |

SMILES |

C1C2C(C(C=CO2)O)OC(O1)C3=CC=CC=C3 |

異性体SMILES |

C1[C@@H]2[C@H]([C@@H](C=CO2)O)O[C@@H](O1)C3=CC=CC=C3 |

正規SMILES |

C1C2C(C(C=CO2)O)OC(O1)C3=CC=CC=C3 |

同義語 |

1,5-Anhydro-2-deoxy-4,6-O-[(R)-phenylmethylene]-D-arabino-Hex-1-enitol; |

製品の起源 |

United States |

Synthetic Methodologies for 4,6 O Benzylidene D Glucal

Historical and Modern Approaches to Glucal Generation from Glucose Precursors

The synthesis of glycals, unsaturated sugars with a double bond between the first and second carbon atoms, dates back to 1913 with Fischer and Zach's synthesis of D-glucal from D-glucose. wikipedia.org Historically, the reductive elimination of a glycosyl halide with zinc was a common method. wikipedia.org Modern methodologies have since expanded to offer more efficient and selective routes from various glucose precursors.

Methods Involving Selective Triflation and Iodide Displacement

A notable modern approach provides access to 4,6-O-benzylidene-D-glucal from the inexpensive and readily available starting material, α-methyl glucopyranoside. lookchem.comresearchgate.net This four-step sequence involves the selective triflation of the hydroxyl group at the C-2 position, followed by displacement with iodide. researchgate.net The resulting 2-iodo glycoside then undergoes reductive elimination. lookchem.com

The key steps in this synthesis are:

Benzylidenation: The starting material, methyl α-D-glucopyranoside, is first protected at the 4- and 6-positions using benzaldehyde (B42025) dimethyl acetal (B89532) to form the 4,6-O-benzylidene protected glycoside. lookchem.com

Selective Triflation: The 2-hydroxyl group of the protected glycoside is selectively reacted with trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride) to introduce a highly reactive triflate group. lookchem.com

Iodide Displacement: The triflate group at C-2 is then displaced by an iodide ion. lookchem.com

Reductive Elimination: Finally, treatment with zinc in acetic acid, with dichloromethane (B109758) as a co-solvent and a catalytic amount of platinic chloride, leads to the elimination of the iodide and the formation of the C1-C2 double bond, yielding this compound. lookchem.com This final step has been reported to proceed with a 69% yield. researchgate.net

This method is advantageous due to the low cost of the starting material and provides a pathway to 2-deoxy glycosides as well. lookchem.com

Synthesis from 1,5-anhydro-D-hex-1-en-3-ulose

Another efficient route to this compound starts from 1,5-anhydro-D-hex-1-en-3-ulose. researchgate.netnih.gov This method involves a two-step process:

Benzylidenation: The starting enone, 1,5-anhydro-D-hex-1-en-3-ulose, is first subjected to benzylidenation. researchgate.netnih.gov

Reduction: The resulting intermediate is then reduced using sodium borohydride (B1222165) to afford a mixture of this compound and its epimer, 4,6-O-benzylidene-D-allal, in high yields. researchgate.netnih.gov

A key feature of this method is the subsequent separation of the two isomers, which can be achieved through selective acetylation using lipase (B570770) PS. researchgate.netnih.gov

Direct Benzylidenation of D-Glucal

The direct protection of D-glucal with a benzylidene group at the 4- and 6-positions presents a more direct, albeit challenging, route. lookchem.comcdnsciencepub.com Attempts at simple 4,6-O-benzylidenation of D-glucal are often problematic, leading to low yields (around 30%) and complex reaction mixtures. lookchem.com This is primarily due to the acid sensitivity of the enol ether functionality within the D-glucal structure. lookchem.com Despite these challenges, the direct reaction of D-glucal with benzaldehyde has been reported as a method for the preparation of this compound. cdnsciencepub.com

Regioselective Benzylidenation Strategies and Optimization

The regioselective protection of hydroxyl groups is a cornerstone of carbohydrate chemistry, and the synthesis of this compound is no exception. researchgate.netacademie-sciences.fr The ability to selectively protect the C-4 and C-6 hydroxyl groups is crucial for subsequent manipulations of the C-3 hydroxyl group. lookchem.com

Strategies for achieving regioselective benzylidenation often exploit the differential reactivity of the hydroxyl groups. The primary hydroxyl group at C-6 is generally more reactive than the secondary hydroxyl groups. The formation of a six-membered benzylidene acetal across the C-4 and C-6 positions is thermodynamically favored.

Optimization of these reactions often involves careful selection of reagents, catalysts, and reaction conditions. For instance, the use of benzaldehyde dimethyl acetal is a common strategy for benzylidenation. lookchem.com Metal catalysts, such as copper(II) triflate (Cu(OTf)₂), have been employed in one-pot procedures that combine benzylidene ring formation with other transformations like acetylation. rsc.org Such one-pot reactions enhance efficiency by reducing the number of purification steps. rsc.org

Protecting group strategies are integral to the synthesis of complex carbohydrates. acs.orgresearchgate.net The 4,6-O-benzylidene group is particularly valuable because its reductive cleavage can be controlled to selectively expose either the 4- or 6-hydroxyl group for further functionalization. lookchem.com

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to carbohydrate synthesis to reduce environmental impact. numberanalytics.com This includes the use of renewable feedstocks, environmentally benign solvents, and more efficient catalytic systems. numberanalytics.comnumberanalytics.com

For the synthesis of this compound and related compounds, several green approaches have been explored:

Solvent-Free Reactions: The development of solvent-free reaction conditions is a key goal of green chemistry. mdpi.com For example, the use of a solid acid catalyst like P₂O₅-Al₂O₃ has been reported for one-pot acetylation and benzylidene acetal formation of sugar derivatives under solvent-free conditions at room temperature. grafiati.com

Alternative Solvents: Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are gaining attention as green reaction media. mdpi.comsemanticscholar.org They offer low toxicity and high thermal stability. numberanalytics.com Acidic natural deep eutectic solvents (NADESs) have been shown to be effective catalysts for acetalization reactions, including benzylidenation. mdpi.com

Catalysis: The use of efficient and recyclable catalysts is central to green synthesis. numberanalytics.com Bismuth(III) triflate has been investigated as a catalyst for the formation of acetals from aldehydes and ketones, offering a potentially greener alternative to traditional acid catalysts. acs.org

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and shorter reaction times, which aligns with the principles of green chemistry. grafiati.com This technique has been successfully applied to the synthesis of various benzylidene derivatives. grafiati.com

By integrating these green chemistry approaches, the synthesis of this compound can be made more sustainable and environmentally friendly. rsc.org

One-Pot Synthetic Protocols for Benzylidene Acetal Formation

The synthesis of this compound is a crucial step in the preparation of many complex carbohydrate-based molecules. One-pot synthetic protocols, which involve multiple reaction steps in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, economy, and environmental friendliness. rsc.org Various metal catalysts have been explored to facilitate the one-pot formation of the benzylidene acetal on D-glucal and its derivatives.

Researchers have developed methodologies that combine the formation of the 4,6-O-benzylidene acetal with subsequent reactions such as acetylation or reductive opening of the acetal ring in a single pot. These strategies streamline the synthesis of complex carbohydrate structures. semanticscholar.orgnih.gov

A notable one-pot procedure involves the benzylidenation of 1,5-anhydro-D-hex-1-en-3-ulose, followed by a sodium borohydride reduction to produce this compound in high yields. nih.gov This method also yields 4,6-O-benzylidene-D-allal, which can be separated by selective acetylation using lipase PS. nih.gov

Metal triflates, such as copper(II) triflate (Cu(OTf)₂), magnesium triflate (Mg(OTf)₂), and indium(III) triflate (In(OTf)₃), have proven to be effective catalysts in these one-pot syntheses. rsc.orgsemanticscholar.org For instance, Cu(OTf)₂ has been used to catalyze the 4,6-O-benzylidenation followed by acetylation or reductive opening of the benzylidene ring. semanticscholar.org Similarly, Mg(OTf)₂ has been employed for the sequential benzylidenation and acetylation of mono- and disaccharide glycosides. rsc.org

The following tables summarize the findings from various research efforts on one-pot synthetic protocols for benzylidene acetal formation.

Table 1: One-Pot Benzylidenation and Subsequent Reactions of D-Glucal Derivatives

| Starting Material | Catalyst | Reagents | Product(s) | Overall Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,5-Anhydro-D-hex-1-en-3-ulose | - | 1. Benzaldehyde, 2. NaBH₄ | This compound and 4,6-O-Benzylidene-D-allal | High | nih.gov |

| TMS protected 2-azido-2-deoxy-D-glucose | Cu(OTf)₂ | 1. Benzaldehyde, 2. Ac₂O, 3. BH₃·THF | 6-hydroxy-2-azido-2-deoxy-D-glucose derivative | 59 | semanticscholar.org |

| Phenyl 1-thio-β-D-glucosamine (azido substrate) | Cu(OTf)₂ (3 mol%) | 1. Benzaldehyde dimethyl acetal, 2. Ac₂O | Acetylated 4,6-O-benzylidene derivative | 81 | rsc.org |

| Phenyl 1-thio-β-D-glucosamine (acetamido substrate) | Cu(OTf)₂ (stoichiometric) | 1. Benzaldehyde, 2. Ac₂O | Acetylated 4,6-O-benzylidene derivative | - | rsc.org |

| Phenyl 1-thio-β-D-glucosamine (acetamido substrate) | Cu(OTf)₂ (catalytic) | 1. Benzaldehyde dimethyl acetal, 2. Ac₂O | Acetylated 4,6-O-benzylidene derivative | 85 | rsc.org |

| D-Glucal | In(OTf)₃ | Various nucleophiles | α-Substituted α-hydroxymethylfurfuryl derivatives | Good | semanticscholar.org |

Table 2: One-Pot Benzylidenation-Acetylation of Glycosides

| Substrate | Catalyst | Reagents | Product | Overall Yield (%) | Reference |

|---|---|---|---|---|---|

| Disaccharide glycosides (lactose, maltose, cellobiose) | FeCl₃ (1.2 eq) | 1. Benzaldehyde dimethyl acetal, 2. Pyridine, Ac₂O | Acetylated-4',6'-O-benzylidene glycosides | 61-84 | semanticscholar.org |

| Mono- and disaccharide glycosides | Mg(OTf)₂ (0.1 eq) | 1. Benzaldehyde dimethyl acetal, 2. Pyridine, Ac₂O | Acetylated-4,6- or 4',6'-O-benzylidene glycosides | 73-84 | rsc.orgsemanticscholar.org |

Table 3: One-Pot Reductive Opening of Benzylidene Acetals Combined with Glycosylation

| Donor | Acceptor | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Trichloroacetimidate 1 | Benzylidene acetal 4 | 1. TfOH, 2. TfOH, Et₃SiH | Disaccharide 8 | 70 | nih.gov |

| - | Benzylidene acetal 5 | 1. Et₃SiH, TfOH, 2. Donor 1 | Disaccharide 12 | 72 | nih.gov |

| - | Benzylidene acetal 5 | 1. Et₃SiH, TfOH, 2. Donor 2 | Disaccharide 13 | 70 | nih.gov |

| Trichloroacetimidate 2 | Benzylidene acetal 4 | 1. TfOH, 2. TfOH, Et₃SiH, 3. Donor 1 | Trisaccharide 15 | 63 | nih.gov |

These one-pot methodologies demonstrate the versatility and efficiency of using metal catalysts for the synthesis of complex carbohydrates derived from D-glucal. The choice of catalyst and reagents allows for the selective formation and subsequent transformation of the 4,6-O-benzylidene acetal, providing access to a wide range of valuable building blocks for glycochemistry.

Reactivity and Transformational Chemistry of 4,6 O Benzylidene D Glucal

Electrophilic Additions to the Glycal Double Bond

The electron-rich double bond of 4,6-O-benzylidene-D-glucal is susceptible to attack by electrophiles, leading to a variety of functionalized pyranose rings. pages.dev The stereochemical outcome of these additions is often influenced by the rigid conformation imposed by the benzylidene acetal (B89532).

Stereoselective Halogenation and Hydrohalogenation Reactions

The addition of halogens and hydrogen halides to glycals is a fundamental transformation. In electrophilic addition reactions, the double bond acts as a nucleophile, attacking the electrophilic species. savemyexams.comlibretexts.org For hydrogen halides, the hydrogen atom acts as the electrophile. youtube.com The reaction proceeds through a carbocation intermediate. youtube.com The regioselectivity of the addition of hydrogen halides to unsymmetrical alkenes is governed by Markovnikov's rule, which states that the proton adds to the less substituted carbon, leading to the formation of the more stable carbocation intermediate. libretexts.orgchemguide.co.uk The stability of the carbocation is highest when it is tertiary, followed by secondary and then primary, due to hyperconjugation. libretexts.orgyoutube.com

The reaction rate of hydrohalogenation is influenced by the strength of the hydrogen-halogen bond; for instance, the reaction is faster with hydrogen bromide than with hydrogen chloride because the H-Br bond is weaker and breaks more easily. chemguide.co.uk Halogen molecules, which are nonpolar, have a temporary dipole induced by the electron-rich C=C bond, initiating the electrophilic attack. pages.devsavemyexams.com

Epoxidation and Dihydroxylation Methodologies

The double bond of this compound can be stereoselectively oxidized to form epoxides (oxiranes) or diols (glycols). These reactions are pivotal for introducing new stereocenters and functionalities.

Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) and dimethyldioxirane (B1199080) (DMDO) are commonly used for the epoxidation of alkenes. a2bchem.com The reaction with peroxyacids is a concerted process where the oxygen atom is delivered to the same side of the double bond, resulting in a syn addition and preserving the stereochemistry of the starting alkene. fiveable.me The epoxidation of 3,4,6-tri-O-benzyl-D-glucal with DMDO generated in situ has been shown to produce the corresponding 1,2-anhydrosugar with high yield and selectivity. nih.govresearchgate.net Specifically, a multi-gram scale epoxidation using Oxone/acetone in a biphasic system yielded the 1,2-anhydrosugar in 99% yield and with 100% selectivity. nih.govresearchgate.net The resulting epoxides, also known as 1,2-anhydrosugars, are valuable intermediates that can be opened by nucleophiles to yield various glycosides. libretexts.orglibretexts.orglibguides.com

Dihydroxylation: Dihydroxylation introduces two hydroxyl groups across the double bond. This can be achieved with either syn- or anti-stereoselectivity depending on the reagents used. libretexts.org

Syn-dihydroxylation: This is typically achieved using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). libretexts.orglibguides.com The reaction with OsO₄ is a concerted, syn-addition process that proceeds through a cyclic osmate ester intermediate. fiveable.melibretexts.orglibretexts.org To make the process more economical and less hazardous, catalytic amounts of OsO₄ are often used in conjunction with a co-oxidant like N-methylmorpholine N-oxide (NMO). fiveable.me A bimetallic system of RuCl₃/CeCl₃/NaIO₄ has also been developed for the stereoselective cis-dihydroxylation of glycals, providing sugar 1,2-diols in excellent yields. acs.org

Anti-dihydroxylation: This is a two-step process involving initial epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.orglibretexts.org The nucleophilic attack of water occurs from the side opposite to the epoxide oxygen, resulting in an anti-diol. libretexts.orglibretexts.orglibguides.com

Table 1: Comparison of Epoxidation and Dihydroxylation Methods

| Transformation | Reagent(s) | Stereochemistry | Key Features |

|---|---|---|---|

| Epoxidation | m-CPBA, DMDO | Syn-addition | Forms a three-membered cyclic ether (oxirane). fiveable.me |

| Syn-Dihydroxylation | OsO₄ (catalytic), NMO | Syn-addition | Forms a vicinal diol (glycol) via a cyclic intermediate. libretexts.orglibretexts.org |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Anti-addition | Two-step process involving epoxide formation and subsequent ring-opening. libretexts.orglibguides.com |

Cycloaddition Reactions (e.g., Diels-Alder) with Glycals

The double bond of glycals like this compound can act as a dienophile in Diels-Alder reactions, a powerful tool for forming six-membered rings. rsc.orgwikipedia.org This [4+2] cycloaddition between a conjugated diene and a dienophile (the glycal) allows for the construction of complex carbocyclic and heterocyclic structures with high stereocontrol. wikipedia.org

The reactivity of the glycal in these reactions is influenced by its protecting groups. For instance, in inverse-electron demand Diels-Alder (IEDDA) reactions with tetrazines, 4,6-O-benzylidene protected glucals have been observed to give lower yields of the cycloadducts compared to other protected glycals. nih.gov Glycals can also participate in hetero-Diels-Alder reactions, for example, with ethyl 2-nitrosoacrylate to form spirocyclic oxazines, which are precursors to C-glycoamino acids. bohrium.com Furthermore, C-1 substituted glycals can be used in Diels-Alder reactions to create dieno-glycosides, expanding their synthetic utility. nih.gov

Glycosylation Reactions and Mechanisms

This compound is a key substrate in modern glycosylation chemistry, particularly through rearrangement reactions that lead to the formation of 2,3-unsaturated glycosides.

Ferrier Rearrangement and its Variants

First described by Robert J. Ferrier, this rearrangement is a Lewis acid-promoted reaction of a glycal with a nucleophile (typically an alcohol) to form a 2,3-unsaturated glycoside. rsc.orgthermofisher.com The reaction involves the cleavage of the C3-allylic leaving group (often an acetate) and the formation of an intermediate allylic oxocarbenium ion. mpg.dempg.de The nucleophile then attacks the anomeric carbon (C1), resulting in an allylic shift of the double bond to the C2-C3 position. mpg.dempg.de

Common Lewis acids used to promote the reaction include boron trifluoride etherate and tin tetrachloride. thermofisher.com Numerous variations of the Ferrier rearrangement have been developed, including carbon-Ferrier rearrangements for the synthesis of C-glycosides using carbon nucleophiles like allylsilanes. nih.govbeilstein-journals.org Ceric ammonium (B1175870) nitrate (B79036) (CAN) has been shown to mediate the carbon-Ferrier rearrangement on differently protected glycals, including this compound, to furnish α-C-allyl glycosides with high selectivity. nih.govbeilstein-journals.org More recent developments include palladium-catalyzed versions and electrochemical variants of the Ferrier rearrangement. frontiersin.orgchemrxiv.orgnih.gov

A notable variant is the Petasis-Ferrier rearrangement, which converts cyclic enol acetals into tetrahydropyran-4-ones using a Lewis acid catalyst. synarchive.commsu.edunih.gov

Stereoselectivity in Ferrier Rearrangement

The stereochemical outcome of the Ferrier rearrangement, specifically the anomeric selectivity (α vs. β), is a critical aspect. The formation of the α-anomer is often predominant. researchgate.net In the case of D-glucals, the reaction with allyltrimethylsilane (B147118) and a Lewis acid like TiCl₄ exclusively yields the α-anomer. nih.govbeilstein-journals.org Similarly, palladium-catalyzed Ferrier-type glycosylations often show high α-selectivity. frontiersin.orgacs.org

Several factors influence the stereoselectivity:

Vinylogous Anomeric Effect (VAE): This effect, influenced by the orientation of the C4-substituent, plays a role in the reactivity and stereochemical outcome. rsc.orgresearchgate.net

Catalyst and Reaction Conditions: The choice of catalyst and solvent can direct the stereoselectivity. For example, reagent-controlled access to either α- or β-O-glycosides has been demonstrated. nih.gov DFT simulations have shown that with a Cu(OTf)₂ catalyst, α-stereoselectivity arises from a face-preferential directed nucleophilic attack mediated by non-covalent interactions between the catalyst and the alcohol acceptor. rsc.org

Protecting Groups: The rigid 4,6-O-benzylidene group significantly influences the conformation of the pyranose ring and the trajectory of the incoming nucleophile. The stereoselective formation of 1,2-cis glycosidic linkages, a challenging synthetic task, often utilizes 4,6-O-benzylidene-protected building blocks. researchgate.net This is thought to proceed through a covalent intermediate that reacts via an S_N2 mechanism, although the role of cationic S_N1-type intermediates is also under investigation. researchgate.net

Table 2: Factors Influencing Stereoselectivity in Ferrier Rearrangement

| Factor | Influence on Stereoselectivity | Example/Observation |

|---|---|---|

| Substrate | The structure of the glycal (e.g., gluco- vs. galacto- configuration) affects reactivity and selectivity. beilstein-journals.org | D-glucals generally react faster and with better yields than D-galactals. nih.govbeilstein-journals.org |

| Catalyst | The Lewis acid or transition metal catalyst can direct the attack of the nucleophile. | Cu(OTf)₂ can mediate a dual role, activating the donor and directing an α-attack. rsc.orgrsc.org |

| Protecting Groups | The 4,6-O-benzylidene group locks the pyranose ring in a specific conformation, favoring certain attack trajectories. | Use of 4,6-O-benzylidene protected donors is a key strategy for 1,2-cis glycosylation. researchgate.net |

| Nucleophile | The nature of the nucleophile can impact the reaction outcome. | Carbon nucleophiles like allyltrimethylsilane often lead to high α-selectivity. nih.gov |

Mechanistic Studies of Ferrier Pathways

The Ferrier rearrangement is a pivotal reaction in carbohydrate chemistry, involving the conversion of a glycal to a 2,3-unsaturated glycoside through a nucleophilic substitution coupled with an allylic shift. wikipedia.org Mechanistically, the reaction is initiated by the activation of the glycal, typically with a Lewis acid, leading to the formation of a delocalized allyloxocarbenium ion intermediate. wikipedia.org This cation then reacts with a nucleophile, such as an alcohol, to yield the corresponding 2,3-unsaturated glycoside. wikipedia.org

Recent studies using gas-phase cryogenic infrared spectroscopy have provided direct structural characterization of the Ferrier glycosyl cation intermediate. acs.org It has been shown that for acetylated glucals, the intermediate is a dioxolenium-type cation, stabilized by the anchimeric assistance of a neighboring acetyl group, rather than a simple resonance-stabilized pyranose ring cation. acs.org This finding has significant implications for understanding the stereochemical outcome of the reaction.

In the context of this compound, the rigid benzylidene acetal influences the conformation of the pyranose ring and, consequently, the stereoselectivity of the Ferrier rearrangement. The reaction of 3,4,6-tri-O-acetyl-D-glucal with allyltrimethylsilane in the presence of ceric ammonium nitrate (CAN) as a promoter leads to the exclusive formation of the α-C-allyl glycoside in high yield. nih.gov

Activation Strategies for Glycosyl Donor Systems (e.g., Thioglycosides, Triflates)

The activation of glycosyl donors derived from this compound is a critical step in glycosylation reactions. Common donor systems include thioglycosides and glycosyl triflates, each requiring specific activation strategies.

Thioglycosides: Thioglycosides are stable and can be activated under various conditions. A common method involves the use of a thiophilic promoter. For instance, the activation of S-phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thia-D-glucopyranoside with triflic anhydride (B1165640) in the presence of a non-nucleophilic base at low temperatures generates a highly reactive glycosylating species. nih.gov Another approach utilizes a combination of 1-benzenesulfinyl piperidine (B6355638) (BSP) and trifluoromethanesulfonic anhydride (Tf2O). scispace.comnih.govnih.gov This system effectively activates thioglycosyl donors for coupling with alcohols. nih.govnih.gov Diphenyl sulfoxide (B87167) in combination with triflic anhydride also serves as an efficient activator. scispace.com Furthermore, copper(II) bromide has been employed for the activation of thioglycosides, offering a milder alternative. mdpi.com

Glycosyl Triflates: Glycosyl triflates are highly reactive intermediates that can be generated in situ from various precursors, including thioglycosides. nih.gov Low-temperature NMR studies have confirmed the formation of a glucosyl triflate upon activation of a thioglycoside with triflic anhydride. nih.gov These triflates are potent glycosylating agents, but their stability can be a concern. For example, the triflate derived from 2-deoxy-4,6-O-benzylidene-D-glucal has been found to be unstable, readily decomposing to the corresponding glycal. scispace.com

Stereoselective Glycoside Formation: α- vs. β-Selectivity

The stereochemical outcome of glycosylation reactions using donors derived from this compound is a subject of extensive research. The rigid 4,6-O-benzylidene protecting group plays a crucial role in directing the stereoselectivity.

Activation of 4,6-O-benzylidene-D-glucosyl triflates typically leads to the formation of α-glucosides with high selectivity. nih.gov This is in stark contrast to the corresponding manno-configured donors, which yield β-mannosides under similar conditions. nih.gov The preference for α-glucosylation is attributed to the conformation of the intermediate glycosyl oxocarbenium ion. For glucose derivatives, a 4H3 conformation is favored, and nucleophilic attack occurs preferentially from the α-face to avoid torsional interactions with the C2-H2 bond. nih.gov

However, achieving high stereoselectivity is not always straightforward. Glycosylation with 2-deoxy-4,6-O-benzylidene protected donors often results in poor diastereoselectivity. scispace.com The absence of the C2-substituent significantly impacts the stereochemical control. Similarly, the use of 3-deoxy donors also leads to reduced selectivity, highlighting the importance of the substituents at both C2 and C3 in directing the stereochemical outcome. nih.govnih.gov

The nature of the protecting groups on the donor can also influence stereoselectivity. While 4,6-O-benzylidene protection generally favors α-glycosides, changing to other protecting groups can alter this preference. frontiersin.org

| Donor Configuration | Protecting Group | Typical Selectivity | Reference(s) |

| Gluco | 4,6-O-Benzylidene | α | nih.gov |

| Manno | 4,6-O-Benzylidene | β | nih.gov |

| 2-Deoxy-gluco | 4,6-O-Benzylidene | Poor | scispace.com |

| 3-Deoxy-gluco | 4,6-O-Benzylidene | Poor | nih.govnih.gov |

Glycosylation with Non-Sugar Nucleophiles

Glycosylation reactions are not limited to sugar-based nucleophiles. The formation of C-glycosides, where the anomeric oxygen is replaced by a carbon atom, is a significant transformation that provides access to stable mimics of O-glycosides.

The reaction of 4,6-O-benzylidene-protected glucopyranosyl thioglycosides with carbon-based nucleophiles is highly stereoselective, affording α-C-glycosides. nih.gov This stereochemical outcome is consistent with the principles governing O-glycosylation, where nucleophilic attack on the preferred 4H3 conformation of the oxocarbenium ion intermediate from the α-face is favored. nih.gov

An example of C-glycosylation is the palladium-catalyzed cross-coupling reaction between dihydropyranylindium reagents and aryl halides, which leads to the synthesis of C-aryl glycals. a2bchem.com Another method involves the carbon-Ferrier rearrangement, where glycals react with silyl (B83357) enol ethers or other carbon nucleophiles in the presence of a Lewis acid to form C-glycosides. nih.gov

Metal-Catalyzed Transformations

Palladium-Catalyzed Glycosylation and Coupling Reactions

Palladium catalysts have emerged as powerful tools for various transformations involving this compound and its derivatives.

Palladium-Catalyzed Glycosylation: Palladium(II) catalysts, such as Pd(MeCN)2Cl2, have been shown to effectively promote the Ferrier-type glycosylation of glycals. acs.org For instance, the reaction of peracetylated glucal with a glucoside acceptor in the presence of a palladium catalyst affords the corresponding 2,3-unsaturated glycoside with a preference for the α-anomer. acs.org The 4,6-O-constrained glucal derivative also participates in this reaction, albeit with a lower yield but similar α-selectivity. acs.org

Palladium-Catalyzed Coupling Reactions: Palladium catalysis is also extensively used in cross-coupling reactions to form C-C bonds at the anomeric position. The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, has been applied to the Ferrier rearrangement of glycal substrates, leading to the stereoselective synthesis of 2,3-dideoxy-β-O-glycosides. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions of stannyl (B1234572) glycals with aroyl chlorides have been investigated, providing access to C-aroyl glycals. nih.gov

| Reaction Type | Catalyst System | Product Type | Key Features | Reference(s) |

| Ferrier Glycosylation | Pd(MeCN)2Cl2 | 2,3-Unsaturated α-glycosides | Good α-selectivity | acs.org |

| Tsuji-Trost/Ferrier Rearrangement | Pd(0) | 2,3-Dideoxy-β-O-glycosides | Excellent β-stereoselectivity | researchgate.net |

| Cross-Coupling | PdCl2(dppe)/Na2CO3 | C-Aroyl glycals | High selectivity with specific catalysts | nih.gov |

Ruthenium-Catalyzed Epimerization of Glycal Derivatives

Ruthenium catalysts have demonstrated remarkable efficiency in the epimerization of allylic alcohols in glycal derivatives. A cyclopentadienylruthenium catalyst facilitates the rapid epimerization of this compound at room temperature. nih.govdiva-portal.orglookchem.comresearchgate.net An equilibrium between the D-glucal and its D-allal epimer is established within minutes. nih.govdiva-portal.orglookchem.comresearchgate.net

Copper-Catalyzed Transformations

Copper catalysis has emerged as a powerful tool for the functionalization of glycals, including this compound. These methods offer efficient and often stereoselective routes to novel carbohydrate derivatives under relatively mild conditions. rsc.org Copper's reactivity can be modulated to catalyze various transformations, such as the synthesis of 2-deoxyglycosides. rsc.orgrsc.org

One significant application is the directed dehydrogenative C-H thiolation at the pseudo-anomeric position of glycals. researchgate.net This transformation utilizes aminoquinoline-containing glycals with thiols or thiosugars as coupling partners, leading to a library of thioglycosides in moderate to good yields. researchgate.net Similarly, copper-catalyzed C-H amination of unsaturated sialic acids has been reported. acs.org One-pot procedures employing copper(II) triflate (Cu(OTf)₂) can facilitate a sequence of reactions, including 4,6-O-benzylidenation, acetylation, and subsequent regioselective reductive opening of the benzylidene ring. rsc.org This highlights the utility of copper catalysts in streamlining complex synthetic sequences. rsc.org

| Transformation Type | Catalyst/Reagents | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| C-H Thiolation | Copper Catalyst | Aminoquinoline-directed glycals | 1-Thioglycosides | researchgate.net |

| N-Arylation | Copper Catalyst / Diaryliodonium Salts | Alkyl Nitriles | N-Arylacetamides | rsc.orgrsc.org |

| Tandem Acetalation/Reductive Opening | Cu(OTf)₂ / Et₃SiH | Phenyl 1-thio glucoside | 4-Hydroxy, 6-O-benzyl derivative | rsc.org |

| Aminohalogenation | Copper Catalyst / N-halo-N-metallo-sulfonamide | Olefins | Aminohalogenated compounds | cdnsciencepub.com |

Other Significant Transformations

Beyond metal-catalyzed reactions, this compound is a substrate for other important chemical processes, including radical reactions, polymerization, and selective deprotection strategies.

Radical Reactions and Functionalization

Glycals exhibit notable stability under oxidative conditions, making them excellent substrates for radical reactions. acs.org This stability allows for transformations where the enol ether structure is not directly affected by the oxidative conditions used to generate the radicals. acs.org Electrophilic radicals, often generated from C-H acidic precursors via transition-metal mediation, readily add to the glucal double bond. acs.org For instance, cerium(IV) ammonium nitrate (CAN) can mediate the addition of malonate radicals to glycals, yielding C-2 branched analogues in high yields. acs.org

Photoinitiated radical additions of thiols (thiol-ene reactions) provide a stereoselective route to various glycomimetics. nih.gov These reactions proceed via a thiyl radical which adds to the double bond, forming a stable glycosyl radical intermediate. nih.gov Furthermore, radical reactions have been developed for the synthesis of C-glycosyl derivatives and for the introduction of heteroatoms like halogens, nitrogen, phosphorus, and sulfur. acs.orgmdpi.com A notable application involves the cyclopropanation of this compound, followed by a tributylstannyl radical-mediated regioselective ring opening to produce a C-glycosylic compound. researchgate.net

| Reaction Type | Initiator/Mediator | Radical Source | Product Type | Reference |

|---|---|---|---|---|

| Radical Addition | Cerium(IV) Ammonium Nitrate (CAN) | Malonates | C-2 Branched Sugars | acs.org |

| Photoinitiated Hydrothiolation | UV Light | Thiols | Thioglycosides | nih.gov |

| C-H Trifluoromethylation | fac-Ir³⁺(ppy)₃ / Visible Light | Umemoto's Reagent | C-H Trifluoromethylated Glycals | acs.org |

| Radical Ring-Opening | Tributylstannyl Radical | Cyclopropanated Glucal | "Methyl C-glycoside" | researchgate.net |

Anionic Ring-Opening Polymerization of Glucal-Derived Cyclic Carbonates

The conversion of sugars into monomers for ring-opening polymerization (ROP) is a key strategy for producing renewable and potentially biodegradable polymers like polycarbonates. rsc.orgmdpi.com D-glucal derivatives can be converted into bicyclic carbonate monomers, which then undergo ROP. acs.orgresearchgate.net An efficient three-step procedure starting from D-glucal can yield a vinyl-functionalized bicyclic carbonate monomer. acs.org

The ROP of these glucal-derived monomers can be initiated by various organocatalytic systems, such as 1,8-diazabicyclo[5.4.0]-7-undecene (DBU) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). acs.orgresearchgate.net The polymerization of a bicyclic carbonate with both five- and six-membered rings can proceed with selective opening of the more strained six-membered ring, leaving the five-membered ring intact in the polymer side chain. acs.org The choice of catalyst and reaction conditions allows for control over the polymerization, yielding well-defined polycarbonates. acs.orgresearchgate.net These polymers represent a new class of functional and potentially degradable materials derived from renewable resources. acs.orgnih.gov

| Monomer Type | Catalyst/Initiator System | Polymerization Type | Key Findings | Reference |

|---|---|---|---|---|

| D-glucal-derived bicyclic carbonate | DBU, TBD, TU/DBU | Organocatalytic ROP | Rapid polymerization rate; produced well-defined polycarbonates. | acs.orgresearchgate.net |

| Five-membered glucopyranoside cyclic carbonate | Anionic Initiators, TBD | Anionic ROP, Organocatalytic ROP | Achieved controlled polymerization; post-polymerization modification possible. | mdpi.comresearchgate.netresearchgate.net |

| Cyclic ketene (B1206846) acetal from D-glucal | Free Radical Initiators | Radical ROP (rROP) | Formation of polyacetal-polyester copolymers. | nih.gov |

Regioselective Ring Opening of the 4,6-O-Benzylidene Acetal

The 4,6-O-benzylidene acetal is a crucial protecting group in carbohydrate chemistry, in large part due to its ability to be opened regioselectively under reductive conditions to furnish either a free 4-OH and a 6-O-benzyl ether, or a free 6-OH and a 4-O-benzyl ether. researchgate.netnih.gov This selective deprotection provides access to important building blocks for oligosaccharide synthesis. nih.govrsc.org

A wide variety of reagent systems have been developed to control the regioselectivity of this reductive opening. nih.govresearchgate.net The outcome is highly dependent on the choice of Lewis acid and hydride source. nih.govnih.gov For instance, using diisobutylaluminium hydride (DIBAL-H), the solvent can dictate the product; a toluene (B28343) stock solution tends to give the 4-O-benzyl product, while a dichloromethane (B109758) solution favors the 6-O-benzyl product for glucoside derivatives. nih.gov Reagent combinations such as triethylsilane (Et₃SiH) with a Lewis acid like PhBCl₂ or a catalyst like Cu(OTf)₂ can also achieve high regioselectivity. rsc.orgresearchgate.net Mechanistic studies suggest that when using borane (B79455) reagents, the regioselectivity is determined by which species, the borane or the Lewis acid, acts as the primary electrophile coordinating to one of the acetal oxygens. nih.gov

| Reagent System | Major Product | Substrate Type | Yield | Reference |

|---|---|---|---|---|

| DIBAL-H (in Toluene) | 4-O-Benzyl, 6-OH | Glucoside | Mainly | nih.gov |

| DIBAL-H (in CH₂Cl₂) | 6-O-Benzyl, 4-OH | Glucoside | Selectively | nih.gov |

| Et₃SiH / PhBCl₂ | 6-O-Benzyl, 4-OH | Glucoside | Good (80%) | researchgate.net |

| BH₃·THF / CoCl₂ | 4-O-Benzyl, 6-OH | Hexopyranosides | High | researchgate.net |

| BH₃·THF / TMSOTf (cat.) | 4-O-Benzyl, 6-OH | Hexopyranosides | Exclusively, High | researchgate.net |

| Et₃SiH / Cu(OTf)₂ | 6-O-Benzyl, 4-OH | Glucoside | Good (60%) | rsc.org |

| N-Bromosuccinimide (NBS) | 6-Bromo-4-O-benzoyl | Hexopyranosides | - | rsc.orgthieme-connect.com |

Applications of 4,6 O Benzylidene D Glucal As a Versatile Synthetic Building Block

Synthesis of Complex Oligosaccharides and Polysaccharides

4,6-O-Benzylidene-D-glucal is a cornerstone in the synthesis of complex oligosaccharides and polysaccharides. Its utility stems from its role as a glycosyl donor, a molecule that provides the sugar unit in a glycosylation reaction to form a glycosidic bond. smolecule.com The presence of the benzylidene acetal (B89532) locks the pyranose ring into a more rigid conformation, which can influence the stereochemical outcome of glycosylation reactions. This allows for the controlled and stereoselective formation of glycosidic linkages, a critical aspect in the assembly of complex carbohydrates with specific biological functions. smolecule.com

Researchers utilize this building block to construct oligosaccharides that are involved in a wide array of biological processes. smolecule.com The protected glucal can be activated and coupled with a glycosyl acceptor (another sugar with a free hydroxyl group) to form a disaccharide. This process can be repeated iteratively to build longer and more complex oligosaccharide chains. The selective protection offered by the benzylidene group ensures that only the desired hydroxyl groups participate in the reaction, thereby minimizing the formation of unwanted byproducts. rsc.org

Precursor for Bioactive Carbohydrate Derivatives

The chemical structure of this compound makes it an ideal starting point for the synthesis of a wide range of bioactive carbohydrate derivatives. The double bond of the glucal is susceptible to various chemical modifications, including additions and rearrangements, allowing for the introduction of diverse functional groups at the C1 and C2 positions. These modifications can lead to the creation of novel carbohydrate-based molecules with potential therapeutic applications.

For instance, this glucal derivative has been employed in the synthesis of compounds with potential antineoplastic activity. nih.gov Furthermore, it serves as a precursor for the synthesis of 2-deoxy-2-fluoro-D-glucose (¹⁹FDG), a molecule known to inhibit glycolysis and sensitize cancer cells to certain chemotherapeutic agents. researchgate.net The strategic manipulation of the functional groups on the this compound scaffold enables the development of new carbohydrate-based drugs and biological probes. acs.org

Construction of Glycoconjugates and Glycomimetics

Glycoconjugates, molecules where carbohydrates are linked to other chemical species like proteins or lipids, and glycomimetics, compounds that mimic the structure and function of carbohydrates, are crucial in understanding and manipulating biological systems. This compound is a valuable precursor in the construction of these complex molecules.

Its ability to undergo various chemical transformations allows for its incorporation into larger molecular architectures. For example, it can be used to synthesize building blocks for glycomimetic oligosaccharides, which can be used to study biological processes associated with glycoconjugates. conicet.gov.ar The synthesis of thiodisaccharides, where the interglycosidic oxygen is replaced by sulfur, is one such application, leading to more stable analogs of natural oligosaccharides. conicet.gov.ar These glycomimetics are potential enzyme inhibitors and can serve as ligands for lectins, proteins that bind to specific carbohydrate structures. conicet.gov.ar

Role in Natural Product Synthesis

The chiral nature and versatile reactivity of this compound make it a valuable chiron, or chiral building block, in the total synthesis of natural products. lookchem.com Many natural products possess complex, stereochemically rich structures, and carbohydrates provide a readily available source of chirality. The defined stereochemistry of this compound can be transferred to the target molecule, simplifying the synthetic route and ensuring the correct stereochemical outcome.

This protected glucal has been utilized as a key intermediate in the synthesis of various natural products. researchgate.net For example, its derivatives have been employed in the synthesis of the tetrahydropyranoid antibiotic indanomycin. acs.org The ability to manipulate the glucal structure through various reactions allows for the construction of the complex carbon skeletons found in many natural products.

Stereochemical Control and Chirality Transfer in Organic Synthesis

A significant application of this compound lies in its ability to exert stereochemical control and facilitate chirality transfer in organic synthesis. The rigid conformation imposed by the benzylidene acetal influences the facial selectivity of reactions occurring at the double bond and other positions on the pyranose ring. rsc.org This allows for the predictable formation of one stereoisomer over another, a critical aspect of modern asymmetric synthesis.

The stereoelectronic effects of the benzylidene group have been shown to dictate opposing stereoselectivity in glycosylation reactions of gluco- versus manno-configured derivatives. This provides a powerful tool for chemists to design and execute highly stereoselective transformations. The inherent chirality of the molecule is effectively transferred to the products of the reactions, making it a valuable tool for the synthesis of enantiomerically pure compounds. rsc.org

Development of Functional Polymers from Glucal Derivatives

In the field of polymer chemistry, there is a growing interest in developing sustainable and functional polymers from renewable resources. Carbohydrates, being abundant and biodegradable, are attractive starting materials. semanticscholar.org Derivatives of this compound have been explored for the development of functional polymers.

For example, a bicyclic carbonate monomer derived from D-glucal has been synthesized and used in ring-opening polymerization to create well-defined polycarbonates. acs.org This approach leverages the glucal structure to introduce functionality and control the polymer architecture. Furthermore, methyl 4,6-O-benzylidene-α-D-glucopyranoside, a related derivative, has been used to create regioisomeric diol monomers for the synthesis of polycarbonates with tunable thermal properties. acs.org The resulting polymers have potential applications in biomedical fields due to their origin from a natural and biocompatible starting material. semanticscholar.orgacs.org

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications |

| This compound | 63598-36-7 | C₁₃H₁₄O₄ | 234.25 | Synthon in organic synthesis, precursor for bioactive derivatives. |

| Allyl 4,6-O-benzylidene-α-D-glucopyranoside | 65987-12-4 | C₁₆H₂₀O₆ | 308.33 | Custom synthesis of oligosaccharides. |

| 3,4,6-tri-O-Acetyl-D-glucal | 2873-29-2 | Not specified | Not specified | Building block for oligosaccharide synthesis. lookchem.com |

Mechanistic and Theoretical Investigations of 4,6 O Benzylidene D Glucal Reactions

Elucidation of Reaction Mechanisms in Glycosylation Pathways

The mechanism of glycosylation reactions involving donors derived from 4,6-O-benzylidene-D-glucal is a subject of detailed investigation, representing a continuum between SN1 and SN2 pathways. mpg.de The stereoselective formation of 1,2-cis glycosidic linkages, a significant challenge in carbohydrate synthesis, frequently utilizes 4,6-O-benzylidene-protected building blocks. nih.govresearchgate.net The stereochemical outcome is highly dependent on the reaction conditions, particularly the nature of the nucleophile. mpg.de

Initially, the high α-selectivity observed in certain reactions was thought to be driven by a covalent intermediate reacting through an SN2 mechanism. nih.govresearchgate.net However, the role of cationic SN1-type intermediates has become increasingly evident. nih.govresearchgate.net With strong nucleophiles, an SN2-type reaction is favored, whereas weaker nucleophiles are more likely to react via an SN1 mechanism. mpg.de For instance, in 4,6-O-benzylidene-directed glycosylations, the use of strong nucleophiles like methanol (B129727) yields low α-selectivity, while weaker nucleophiles such as isopropanol (B130326) lead to a gradual increase in the α-product. mpg.de

Recent studies using advanced spectroscopic techniques have provided new insights, challenging earlier assumptions. smolecule.com It has been revealed that glycosyl cations protected with a 4,6-O-benzylidene group can form stable anhydro cations, which helps explain the stereoselective formation of 1,2-cis glycosidic linkages through an SN1-type pathway. smolecule.com This anhydro cation formation is proposed to occur in two steps: a ring-opening of the benzylidene acetal (B89532) to create a zwitterionic species, followed by remote participation of the O6 or O4 oxygen to form the anhydro ring. mpg.de The structure of these intermediates shows a direct correlation with the stereoselective outcome of the glycosylation reactions. mpg.denih.gov

The influence of temperature is also a critical factor, suggesting that the process can be thermodynamically controlled. nih.gov At higher temperatures, the α-glycosyl product is often favored due to the anomeric effect. nih.gov

Stereoelectronic Effects and Conformational Analysis Governing Reactivity

The 4,6-O-benzylidene group is a cornerstone in controlling the reactivity of glucal derivatives due to the rigid chair-like conformation it imposes on the pyranose ring. This bicyclic structure locks the pyranose ring, which deactivates the donor to some extent by fixing the structure in a less reactive conformation and through the electronic effect of a trans-gauche conformation of the hydroxymethyl group. beilstein-journals.org This conformational rigidity is crucial for directing regioselective reactions and influencing the stereochemical outcome of glycosylations.

The stereoelectronic effects of the benzylidene group can lead to opposing stereoselectivity in the gluco- versus the manno-series. For example, glycosylation with 4,6-O-benzylidene-D-mannose triflates typically favors the formation of β-mannosides, whereas the corresponding gluco-derivatives yield α-glucosides under similar conditions. This difference is attributed to the dynamics of the transition state; in the gluco series, an axial triflate leaving group favors a front-side attack, resulting in α-retention.

| Derivative/Reaction | Conformation/Constraint | Key Stereoelectronic Factor | Observed Outcome/Reactivity | Citation |

| 4,6-O-Benzylidene-D-glucosyl triflate | Rigid chair-like | Axial leaving group | Favors α-retention (front-side attack) | |

| 4,6-O-Benzylidene-D-mannosyl triflate | Rigid chair-like | Steric hindrance from 2-O-acetyl | Favors β-inversion | |

| This compound | 4H5 or 5H4 half-chair | Diastereofacial selectivity | Higher selectivity for 5H4 conformers in additions | academie-sciences.fr |

| 4,6-O-DTBS protected thioglucoside | Locked, unreactive conformation | Trans-gauche hydroxymethyl group | Much less reactive than analogues | beilstein-journals.org |

Computational Chemistry Approaches (e.g., DFT Studies, Kinetic Isotope Effects)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reaction mechanisms of this compound derivatives. solubilityofthings.com DFT calculations allow for the exploration of the electronic structure of molecules, prediction of stable conformations, and modeling of reaction pathways and transition states. solubilityofthings.comresearchgate.net

DFT studies have been employed to investigate the effect of different protecting groups on the stability of glycosyl donor reaction intermediates. researchgate.net For example, calculations have shown that modifying the stereoelectronic properties of a protecting group can influence the stability of dioxolenium-type intermediates by up to 10 kcal/mol. researchgate.net Furthermore, computational methods assist in the identification of glycosyl cations by correlating calculated structures and energies with experimental data, such as that obtained from cryogenic infrared spectroscopy. mpg.deresearchgate.net DFT calculations have also been used to understand the structural constraints in cyclization reactions, revealing, for instance, the relative stability of cis and trans isomers of C-glycosides. nih.gov

| Method | Application in this compound Chemistry | Finding/Insight | Citation |

| DFT Calculations | Analysis of intermediate stability | Protecting groups can alter dioxolenium intermediate stability by up to 10 kcal/mol. | researchgate.net |

| DFT Calculations | Identification of glycosyl cations | Correlates calculated structures with cryogenic IR spectra to identify anhydro cations. | mpg.de |

| α-Deuterium KIE | Mechanistic study of β-mannosylation | Provides evidence for the nature of the transition state in glycosylation. | nih.gov |

| 13C KIE | Dissecting glycosylation mechanisms | Suggests "exploded" SN2 transition states for several benzylidene-directed reactions. | researchgate.net |

| Secondary KIE | Probing steric hindrance in cross-coupling | Revealed different steric congestion in intramolecular vs. intermolecular transition states. | nih.gov |

Transition State Analysis and Intermediate Characterization

The direct characterization of fleeting intermediates and transition states in the reactions of this compound derivatives is crucial for a complete mechanistic understanding. acs.org While the glycosyl oxocarbenium ion is a key proposed intermediate, its direct observation has been elusive, prompting the use of advanced analytical techniques. academie-sciences.fr

A significant breakthrough has been the application of cryogenic infrared (IR) ion spectroscopy combined with computational methods. nih.govresearchgate.net This technique has been used to elucidate the structure of glycosyl cations carrying the 4,6-O-benzylidene group. mpg.denih.gov These studies revealed that, for glucose, galactose, and mannose derivatives, the intermediates unexpectedly form rigid [3.2.1]-bicyclic anhydro cations rather than conventional oxocarbenium ions. mpg.denih.gov This anhydro cation formation twists the sugar backbone and reorients all functional groups into axial/pseudo-axial positions. nih.gov The structure of these gas-phase intermediates correlates remarkably well with the stereochemical outcomes observed in condensed-phase glycosylation reactions. mpg.denih.gov

Low-temperature NMR spectroscopy has also been a valuable tool for characterizing reaction intermediates. It has provided evidence for the formation of covalent glucosyl triflate intermediates in glycosylation reactions. The characterization of these triflates, existing in equilibrium between their α- and β-anomers, is essential for understanding the subsequent nucleophilic attack. acs.org The reaction pathway is often depicted as a series of equilibria connecting covalent glycosyl triflates with contact ion pairs (CIPs) and solvent-separated ion pairs (SSIPs). researchgate.net For many 4,6-O-benzylidene-directed reactions, the product-forming step occurs in the "grey area" between the covalent triflate and the CIP. researchgate.net The stability and geometry of transition states leading to different anomers are key to predicting the final product distribution. acs.org

Methodological Advancements and Emerging Trends in the Chemistry of 4,6 O Benzylidene D Glucal

Development of Novel Catalytic Systems for Transformations

The transformation of 4,6-O-benzylidene-D-glucal and related glycals is heavily reliant on catalysis to achieve efficient and selective outcomes. Research has expanded beyond traditional promoters to a range of novel metal-based and organocatalytic systems.

Metal-catalyzed reactions are prominent in the functionalization of the glycal double bond. For instance, iron salts have been shown to be effective catalysts. An iron-catalyzed 2-deoxy glycosylation was developed from 3,4-O-carbonate glycals, providing access to alkyl and aryl 2-deoxy glycosides with high yields and exclusive α-stereoselectivity. researchgate.net Similarly, iron catalysis has been successfully applied in the 1,2-cis-aminoglycosylation of galactal derivatives, a reaction that surprisingly works well with tri-O-acetyl-D-galactal but not its glucal counterpart. acs.org

Ruthenium catalysts have also demonstrated significant utility. Ruthenium(III) chloride, for example, catalyzes the Ferrier glycosylation of tri-O-acetyl-D-glucal with various alcohol acceptors, including complex ones like diacetone-D-galactose, to produce 2,3-unsaturated α-glycosides selectively. umich.edu Furthermore, cyclopentadienylruthenium complexes can induce the epimerization of the allylic alcohol at C-3 in this compound, establishing a rapid equilibrium with its D-allal epimer. researchgate.netdiva-portal.orgdiva-portal.org This catalytic epimerization has been combined with enzymatic acylation in dynamic kinetic asymmetric transformations (DYKAT). diva-portal.orgdiva-portal.org

Other transition metals like copper and palladium are also employed. Copper(II) has been used for the stereoselective synthesis of 2,3-dideoxy-β-O-glycosides via a Ferrier rearrangement. researchgate.net Palladium catalysis, often in conjunction with silver salts, facilitates the coupling of iodo-glycals with unsubstituted glycals to form C-disaccharides. researchgate.net

Beyond metals, organocatalysts are emerging as a powerful alternative. Boron trifluoride etherate is a classic Lewis acid used to promote the Ferrier rearrangement of tri-O-acetyl-D-glucal with alcohols. researchgate.net More recently, tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been identified as a highly efficient catalyst for the direct α-stereoselective synthesis of 2-deoxyglycosides from various glycal donors, including those with benzylidene protection. acs.org

Table 1: Examples of Catalytic Systems in Glycal Transformations

| Catalyst System | Transformation | Substrate Example | Key Outcome | Reference(s) |

|---|---|---|---|---|

| Iron(II) tetrafluoroborate (B81430) / Tridentate ligand | cis-Aminoglycosylation | Tri-O-acetyl-D-galactal | High yield and diastereoselectivity for Tn antigen synthesis. | acs.org |

| Ruthenium(III) chloride | Ferrier Glycosylation | 3,4,6-tri-O-acetyl-D-glucal | Selective formation of 2,3-unsaturated α-glycosides. | umich.edu |

| Cyclopentadienylruthenium complex | C-3 Epimerization | This compound | Rapid equilibration between D-glucal and D-allal epimers. | researchgate.netdiva-portal.org |

| B(C₆F₅)₃ | 2-Deoxyglycosylation | 3,4-di-O-acetyl-6-O-TBDPS-D-glucal | Direct, α-stereoselective synthesis of deoxyglycosides. | acs.org |

| Pd(0) / o-cyanobenzoate directing group | Ferrier Rearrangement | C3-(o-cyanobenzoate) protected glycal | Synthesis of 2,3-dideoxy-β-O-glycosides with excellent stereoselectivity. | researchgate.net |

Strategies for Enhancing Regio-, Diastereo-, and Enantioselectivity

Controlling selectivity is paramount in carbohydrate synthesis. For this compound, the rigid acetal (B89532) group significantly influences the stereochemical outcome of reactions, but further control is often necessary.

Regioselectivity: In partially protected substrates like methyl 4,6-O-benzylidene-α-D-glucopyranoside, which possesses free hydroxyls at C-2 and C-3, regioselective functionalization is a challenge. One strategy involves solvent control; mono-benzylation at the C-2 position of an α-allyl glucoside was achieved in THF, whereas using DMF led to different outcomes. beilstein-journals.org Metal catalysts are also widely used in one-pot procedures to direct regioselectivity. For example, Cu(OTf)₂ can catalyze a sequence of 4,6-O-benzylidenation, acetylation, and subsequent regioselective reductive opening of the benzylidene ring to yield 4-hydroxy, 6-O-benzyl derivatives. rsc.org The regioselectivity of the Hanessian-Hullar reaction (NBS-mediated fragmentation of benzylidene acetals) has been clarified for galactopyranosides, showing preferential cleavage of the C6-O6 bond, which aligns with the behavior seen in the gluco series. nih.gov

Diastereo- and Enantioselectivity: The inherent chirality of this compound is a key asset. The stereochemical outcome of reactions at the double bond, such as glycosylation or addition reactions, is a major focus. The 4,6-O-benzylidene protecting group itself often directs for α-selectivity in glycosylations. beilstein-journals.org This effect can be enhanced by other protecting groups; exchanging a 2-O-benzyl for a 2-O-TBS or 2-O-TIPS group on a 4,6-O-benzylidene-protected thioglucoside donor was found to increase α-selectivity. beilstein-journals.org

Cyclopropanation of the double bond is another transformation where diastereoselectivity is crucial. The reaction of glycals with ethyl diazoacetate and a metal catalyst provides ester-substituted 1,2-C-methylene carbohydrates, and subsequent ring-opening can lead to C-2 branched glycosides. researchgate.net In another example, the ring expansion of a cyclopropanated adduct of oxyglycal with sugar nucleophiles was found to be stereoselective, while reactions with phenols or azide (B81097) gave anomeric mixtures. researchgate.net

Dynamic kinetic asymmetric transformation (DYKAT) represents an advanced strategy for controlling stereochemistry. By combining the rapid, ruthenium-catalyzed epimerization of the C-3 hydroxyl group in this compound with a stereoselective enzymatic acylation, a net inversion of the C-3 stereocenter can be achieved, yielding the acylated D-allal derivative with high stereopurity. diva-portal.orgdiva-portal.org

Table 2: Strategies for Enhanced Selectivity

| Strategy | Reaction Type | Substrate | Outcome | Reference(s) |

|---|---|---|---|---|

| Solvent Control (THF vs. DMF) | Alkylation | Allyl 4,6-O-benzylidene α-D-glucopyranoside | Regioselective mono-alkylation at C-2 in THF. | beilstein-journals.org |

| One-Pot Catalysis (Cu(OTf)₂) | Acetalation/Reductive Opening | Phenyl 1-thio glucoside | Regioselective formation of 4-hydroxy, 6-O-benzyl derivative. | rsc.org |

| Silyl (B83357) Protecting Groups | Glycosylation | 4,6-O-benzylidene-protected thioglucoside | 2-O-TBS group enhances α-selectivity. | beilstein-journals.org |

| Dynamic Kinetic Asymmetric Transformation (DYKAT) | Epimerization/Enzymatic Acylation | This compound | Inversion of C-3 stereocenter to yield acetylated D-allal derivative (83% yield). | diva-portal.orgdiva-portal.org |

Flow Chemistry and Continuous Processing Approaches

The adoption of flow chemistry for the synthesis and modification of carbohydrates is an emerging trend aimed at improving safety, scalability, and efficiency. Continuous processing offers superior control over reaction parameters like temperature and residence time, which is particularly beneficial for highly exothermic or unstable reactions. carbogen-amcis.comnih.gov

The application of continuous flow has also been demonstrated on a pilot-plant scale for the thermal Overman rearrangement of a glucal derivative. carbogen-amcis.com While batch scale-up was hampered by variable yields and safety concerns due to exothermic decomposition, the continuous flow process enabled multi-kilogram production. carbogen-amcis.com The short residence time (around 2 minutes) at high temperature (220 °C) and pressure (12 bar) prevented product degradation and allowed for a safe, robust, and high-yielding ( >90%) process. carbogen-amcis.com

Although many reports focus on glucoside production or modifications of other sugar derivatives, these examples highlight the immense potential of applying continuous flow technology to the synthesis of key intermediates like this compound and its subsequent transformations. nih.govresearchgate.netquickcompany.in The development of such processes can accelerate the production of these valuable building blocks for research and industrial applications. nih.gov

Table 3: Comparison of Batch vs. Flow Processes for Glycal Chemistry

| Process | Key Feature | Advantages of Flow Chemistry | Example Application | Reference(s) |

|---|---|---|---|---|

| Protecting Group Addition | Modular synthesis of protected glycals | Avoids need for active cooling; shorter reaction times (minutes vs. hours); higher overall efficiency. | Synthesis of orthogonally protected 6-deoxy glucose glycals. | nih.gov |

| Thermal Rearrangement | High-temperature reaction | Enables safe operation above solvent boiling point and within decomposition zones; short residence time prevents degradation; improved scalability and yield. | Thermal Overman Rearrangement of a glucal derivative. | carbogen-amcis.com |

Applications in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for screening in drug discovery and chemical biology. Glycals are recognized as exceptionally versatile starting materials for DOS due to their inherent chirality and multiple functional groups that can be selectively manipulated. sorbonne-universite.frrsc.org The enol ether functionality of glycals like this compound allows for a wide range of transformations, leading to novel molecular scaffolds. sorbonne-universite.frrsc.org

The 4,6-O-benzylidene acetal, in particular, serves as a crucial protecting group that facilitates stereoselective reactions while leaving other positions on the sugar ring available for diversification. For example, a DOS strategy was employed to construct a library of immunomodulatory α-galactosylceramides (α-GalCer). mdpi.com In this synthesis, a 4,6-O-benzylidene-protected galactosyl donor was used to ensure the critical α-stereoselectivity in the glycosylation step. mdpi.com The benzylidene group was later removed or replaced with a fluorous tag to assist in purification, showcasing how this protecting group can be integrated into a multi-step DOS workflow. mdpi.com

Transformations of the glycal backbone itself are a cornerstone of DOS. The double bond can participate in various coupling and annulation reactions to build complex heterocyclic and polycyclic systems. researchgate.net These transformations can generate peptidomimetics, chromans, and other biologically relevant structures from simple glycal precursors. rsc.org The ability to easily prepare this compound and its derivatives makes it an attractive starting point for such synthetic explorations, providing rapid access to chiral, complex molecules for biological screening. researchgate.netsmolecule.com

Future Directions and Research Opportunities

Exploration of Untapped Reactivity Profiles

While the reactivity of the C1-C2 double bond in 4,6-O-Benzylidene-D-glucal has been extensively studied, particularly in glycosylation and addition reactions, there remain underexplored areas of its chemical behavior. Future research could focus on novel transformations that exploit the interplay between the benzylidene protecting group and the glycal's double bond. For instance, developing new catalytic systems for asymmetric reactions at the C3 hydroxyl group, while the C4 and C6 hydroxyls are protected, could lead to the synthesis of rare and complex carbohydrates.

Furthermore, the benzylidene group itself can be a site of chemical modification. Research into selective transformations of the aromatic ring or the acetal (B89532) carbon could provide a new dimension to the synthetic utility of this compound. Investigating its behavior under various reaction conditions, such as photochemistry or electrochemistry, may also uncover novel reactivity patterns and synthetic applications.

Integration with Supramolecular Chemistry and Materials Science

The rigid, well-defined structure of this compound makes it an attractive scaffold for the construction of supramolecular assemblies and advanced materials. While derivatives of the corresponding saturated glucose compound, 4,6-O-benzylidene-D-glucose, have been shown to form supramolecular gels with potential applications in drug delivery, the incorporation of the glycal double bond could introduce new functionalities. nih.gov For instance, the double bond could be used as a handle for polymerization or for post-assembly modification of the material's properties.

Future research could explore the synthesis of amphiphilic derivatives of this compound and investigate their self-assembly in aqueous and organic media. The resulting nanostructures, such as micelles, vesicles, or fibers, could find applications in areas like controlled release, catalysis, and sensing. The development of polymers and glycophanes from D-glucal derivatives further highlights the potential for creating novel materials with unique properties. researchgate.net

Novel Applications in Stereoselective Synthesis

This compound is a cornerstone in stereoselective synthesis, particularly for the preparation of 2-deoxy-sugars and C-glycosides. researchgate.net The rigid conformation imposed by the benzylidene acetal significantly influences the stereochemical outcome of reactions at the anomeric center and adjacent positions. tu-dortmund.de Future research will likely focus on the development of new, highly stereoselective methods that leverage this conformational control.

This includes the design of novel catalysts that can work in concert with the substrate's inherent stereochemical biases to achieve even higher levels of selectivity. Furthermore, the application of this compound in the synthesis of complex natural products and bioactive molecules remains a fertile area of investigation. Its use as a chiral starting material for the synthesis of non-carbohydrate targets is also an expanding field, where the stereochemical information embedded in the molecule can be transferred to new acyclic and heterocyclic systems.

Development of Environmentally Benign Synthetic Routes

The traditional synthesis of this compound often involves multiple steps and the use of hazardous reagents. lookchem.comcdnsciencepub.com A key area for future research is the development of more sustainable and environmentally friendly synthetic methods. This includes the exploration of greener solvents, catalysts, and reaction conditions. For example, utilizing enzymatic methods for the synthesis or modification of this compound could offer a milder and more selective alternative to traditional chemical routes. researchgate.net

Q & A

Q. What are the established synthetic routes for 4,6-O-Benzylidene-D-glucal, and how do reaction conditions influence yield?

The compound is typically synthesized via acid-catalyzed condensation of D-glucal with benzaldehyde under anhydrous conditions . Sharma and Brown (1966) demonstrated this method using benzaldehyde and D-glucal, achieving moderate yields. Alternative approaches include indirect synthesis to avoid acidic conditions, which can degrade glycals due to their enol ether instability . Reaction parameters such as temperature (e.g., room temperature vs. reflux), catalyst choice (e.g., p-toluenesulfonic acid vs. Lewis acids), and solvent polarity critically affect yield and purity. For example, dichloromethane at -78°C is used in triflate-mediated glycosylation to preserve stereochemical integrity .

Q. How can spectroscopic techniques (NMR, FTIR, MS) validate the structure of this compound?

- ¹H/¹³C NMR : The benzylidene acetal proton resonates as a singlet near δ 5.5–6.0 ppm, while the glucal’s vinyl protons appear as doublets at δ 4.8–5.2 ppm. Anomeric carbons are observed at δ 90–110 ppm .

- FTIR : Stretching vibrations for the benzylidene C-O-C (1,260–1,100 cm⁻¹) and glucal C=C (1,640–1,680 cm⁻¹) confirm acetal formation .

- Mass Spectrometry : Molecular ion peaks at m/z 206.19 (for ethylidene analogs) or higher for benzylidene derivatives validate molecular weight .

Advanced Research Questions

Q. How do ruthenium catalysts influence the epimerization equilibrium of this compound?

Ruthenium-based catalysts enable dynamic kinetic resolution by promoting allylic epimerization. For instance, catalyst 1 (Ru-complex) achieves rapid equilibration between D-glucal (4) and D-allal (5) derivatives at room temperature, with a K_eq of 0.504. In contrast, catalysts 2 and 3 show negligible activity under similar conditions, highlighting ligand-dependent reactivity . This selectivity is critical for synthesizing enantiopure glycosides.

Q. Why does this compound exhibit contrasting stereoselectivity in glycosylation compared to manno analogs?

Glucopyranosyl triflates derived from this compound favor α-glycosides (>90% selectivity) due to the stabilizing axial orientation of the triflate leaving group. In contrast, mannopyranosyl triflates form β-mannosides via a boat-like transition state stabilized by steric and electronic effects . Low-temperature NMR studies confirm the intermediacy of glucosyl triflates, which adopt a chair conformation conducive to α-selectivity .

Q. What methodological challenges arise in using this compound for glycoconjugate vaccine development?

Key challenges include:

- Stability : The benzylidene group hydrolyzes under acidic or enzymatic conditions, requiring selective deprotection strategies .

- Coupling Efficiency : Steric hindrance from the benzylidene acetal complicates glycosidic bond formation. Pre-activation as a trichloroacetimidate or thioglycoside improves reactivity .

- Immunogenicity : Structural modifications (e.g., spacer arms between the carbohydrate and carrier protein) enhance antigen presentation .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported yields for benzylidene acetal synthesis?

Variations arise from divergent protection/deprotection protocols. For example, Kawsar et al. (2013) reported 60–75% yields for benzylidene derivatives using benzaldehyde dimethyl acetal , while Sharma and Brown (1966) achieved lower yields (~50%) via direct condensation . Contradictions may stem from moisture sensitivity, catalyst purity, or side reactions (e.g., over-acetylation). Reproducibility requires strict anhydrous conditions and real-time monitoring via TLC/HPLC .

Applications in Drug Discovery

Q. What strategies leverage this compound to synthesize bioactive glycosides?

- Anticancer Agents : The benzylidene group acts as a temporary protecting group, enabling regioselective glycosylation of hydroxylated flavonoids or anthracyclines .

- Antimicrobials : Acylated derivatives (e.g., 3-O-acetyl) exhibit enhanced bacterial membrane permeability, as shown in MIC assays against E. coli and S. aureus .

- Prodrugs : Enzymatic cleavage of the benzylidene acetal in vivo releases active aglycones, improving pharmacokinetics .

Methodological Recommendations

Q. What analytical workflows ensure purity assessment of this compound derivatives?

- HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm to resolve acetylated/byproduct peaks .

- TLC : Silica gel plates with ethyl acetate/hexane (1:1) and charring with sulfuric acid visualize non-polar impurities .

- Elemental Analysis : Carbon/hydrogen ratios must match theoretical values (±0.3%) to confirm stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|